
2'-Deoxy-N-(3-oxo-1-propenyl)cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-N-(3-oxo-1-propenyl)cytidine is a synthetic nucleoside analog It is structurally related to deoxycytidine, a component of DNA, but with a modification at the cytidine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-(3-oxo-1-propenyl)cytidine typically involves the modification of deoxycytidine. One common method includes the reaction of deoxycytidine with acrolein under controlled conditions to introduce the 3-oxo-1-propenyl group. The reaction is usually carried out in an aqueous or organic solvent with a suitable catalyst to facilitate the addition reaction.
Industrial Production Methods
Industrial production of 2’-Deoxy-N-(3-oxo-1-propenyl)cytidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-N-(3-oxo-1-propenyl)cytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the 3-oxo-1-propenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cytidine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs with different functional groups.
Applications De Recherche Scientifique
2’-Deoxy-N-(3-oxo-1-propenyl)cytidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in DNA modification and repair mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-N-(3-oxo-1-propenyl)cytidine involves its incorporation into DNA, where it can interfere with normal DNA replication and repair processes. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound may also interact with specific enzymes involved in DNA synthesis, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxycytidine: The parent compound, which lacks the 3-oxo-1-propenyl modification.
5-Aza-2’-deoxycytidine: Another nucleoside analog used in cancer therapy.
2’-Deoxy-N-(3-oxo-1-propenyl)adenosine: A similar compound with the modification on adenosine instead of cytidine.
Uniqueness
2’-Deoxy-N-(3-oxo-1-propenyl)cytidine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other nucleoside analogs.
Propriétés
Formule moléculaire |
C12H15N3O5 |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
(E)-3-[[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]prop-2-enal |
InChI |
InChI=1S/C12H15N3O5/c16-5-1-3-13-10-2-4-15(12(19)14-10)11-6-8(18)9(7-17)20-11/h1-5,8-9,11,17-18H,6-7H2,(H,13,14,19)/b3-1+/t8-,9+,11+/m0/s1 |
Clé InChI |
YNSCAHIKWMTQMP-CZBLIFJMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N/C=C/C=O)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)NC=CC=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)


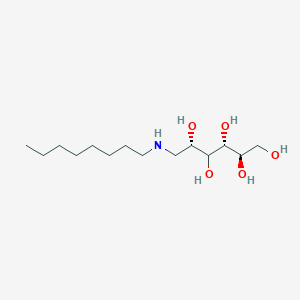
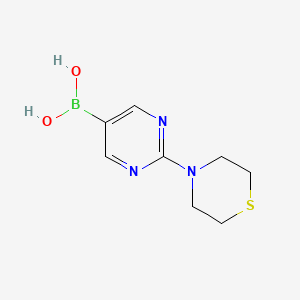
![(2S,5R)-6,6-dideuterio-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13412023.png)

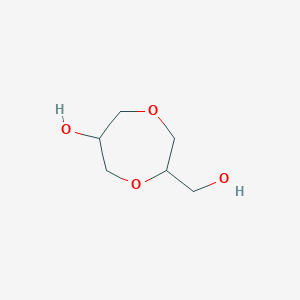
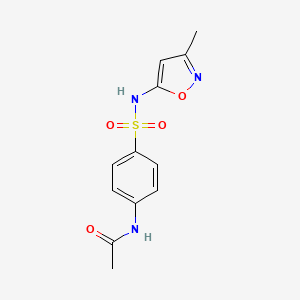
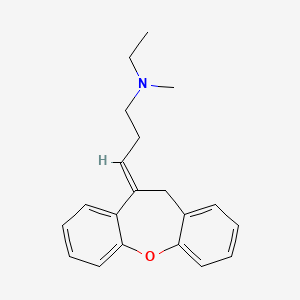
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
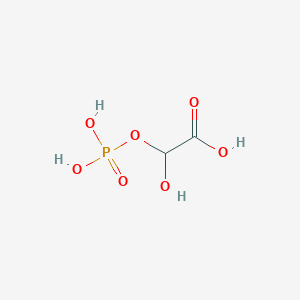
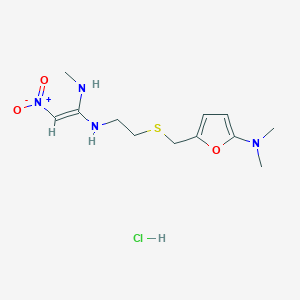
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)
